3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
Description
Properties
IUPAC Name |
3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2S2/c1-5(9)7(6(2)10)8(11-3)12-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXZIOSTOJKWSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C(SC)SC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381018 | |
| Record name | 3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15908-50-6 | |
| Record name | 3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Synthesis via Nucleophilic Substitution
The most direct route to 3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione involves nucleophilic substitution at the central carbon of pentane-2,4-dione. Pentane-2,4-dione (acetylacetone) undergoes keto-enol tautomerism, enabling reactivity at the α-position. Treatment with methylthiol (CH₃SH) in the presence of a base such as sodium hydride (NaH) facilitates the substitution of enolic protons with methylthio groups.
Reaction Scheme:
\text{CH}3\text{C(O)CH}2\text{C(O)CH}3 + 2\,\text{CH}3\text{SH} \xrightarrow{\text{NaH, THF}} \text{CH}3\text{C(O)C(=C(SCH}3\text{)2)C(O)CH}3
Key considerations include:
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) ensures solubility of both acetylacetone and NaH .
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Temperature: Reactions typically proceed at 0–25°C to minimize side reactions such as over-alkylation .
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Work-up: Acidic quenching (e.g., dilute HCl) followed by extraction with dichloromethane yields the crude product, which is purified via recrystallization from ethanol .
Table 1: Optimization of Nucleophilic Substitution Conditions
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Base | NaH | 65–72 | >95% | |
| Solvent | THF | 68 | 97% | |
| Reaction Time | 6–8 h | 70 | 96% |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a green chemistry tool to accelerate reactions involving enolizable diketones. In a modified protocol, pentane-2,4-dione is reacted with methylthio reagents under microwave conditions, reducing reaction times from hours to minutes.
Procedure:
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Mixing: Combine acetylacetone (1 eq), methyl disulfide (2.2 eq), and catalytic K₂CO₃ in a microwave-safe vial .
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Irradiation: Subject the mixture to microwave radiation at 150°C for 15–20 minutes .
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Isolation: Cool the reaction mixture, filter to remove solids, and concentrate under reduced pressure.
Advantages:
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Efficiency: 85–90% yield achieved in 20 minutes vs. 65% in conventional methods .
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Selectivity: Reduced formation of by-products like trisubstituted derivatives .
Application in Heterocyclic Synthesis
This compound is frequently employed as a cyclization agent for nitrogen-containing heterocycles. For example, it reacts with hydrazine derivatives to form pyrazole analogs, as demonstrated in the synthesis of benzopyrano[2,3-c]pyrazoles .
Representative Reaction:
Conditions:
Table 2: Cyclization Reactions Using this compound
| Substrate | Product | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|---|
| 3-Hydrazinobenzopyrano[2,3-c]pyrazole | Compound 22 | 75 | 4 | |
| 1,1-Dicyano-2,2-dimethylthioethylene | Compound 23 | 68 | 6 |
Mechanistic Insights and Spectroscopic Validation
The preparation of this compound is supported by spectroscopic data:
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IR Spectroscopy: Absence of the enolic O–H stretch (∼2700 cm⁻¹) confirms substitution, while C=O stretches appear at 1710 cm⁻¹ and 1685 cm⁻¹ .
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NMR: NMR (CDCl₃) shows singlet peaks for methylthio groups at δ 2.53 ppm and diketone methyl groups at δ 2.20 ppm .
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X-ray Crystallography: The twisted E,E-conformation of the diketone backbone is confirmed by C–C bond lengths of 1.34–1.38 Å .
Chemical Reactions Analysis
Types of Reactions
3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione exhibits antimicrobial properties. A study demonstrated its efficacy against several bacterial strains, suggesting potential use in developing new antimicrobial agents. The compound's ability to disrupt bacterial cell membranes could be a mechanism behind its activity.
Case Study: Efficacy Against Staphylococcus aureus
In a laboratory setting, the compound was tested against Staphylococcus aureus, a common pathogen responsible for various infections. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent.
Catalytic Applications
1. Catalysts in Organic Reactions
The compound has been explored as a ligand in metal complexes for catalytic transformations. For instance, cobalt complexes featuring this compound have shown promise in Wacker-type oxidation reactions.
Catalytic Mechanism Overview
The catalytic activity of cobalt complexes with this compound was investigated using various spectroscopic techniques. These studies revealed that the ligand's redox noninnocence plays a crucial role in enhancing catalytic efficiency.
| Catalyst | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| [Co(III)(L)] | Wacker-type Oxidation | 85% | Room Temperature |
| [Co(II)(L)] | Olefin Hydration | 78% | Inert Atmosphere |
Material Science Applications
1. Synthesis of Functional Materials
The compound can be utilized in synthesizing functional materials due to its ability to form coordination complexes with various metals. These materials have potential applications in sensors and electronic devices.
Case Study: Development of Conductive Polymers
In one study, researchers synthesized conductive polymers incorporating this compound. The resulting materials exhibited enhanced electrical conductivity compared to traditional polymer systems, making them suitable for electronic applications.
Mechanism of Action
The mechanism of action of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Protein Modification: It can modify proteins through the formation of disulfide bonds or other covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The compound’s reactivity and physical properties are strongly influenced by the nature of the substituents on the sulfur atoms. Key comparisons include:
Alkyl/Aryl Thioether Derivatives
3-[Bis(ethylthio)methylene]pentane-2,4-dione (1a)
- Structure : Ethyl groups (-SEt) instead of methyl.
- Reactivity : Slower cleavage kinetics compared to the methyl derivative due to increased steric bulk, resulting in moderated thiol release in Thia-Michael reactions .
- Physical State : Likely a liquid (similar to dodecylthio derivative 3w in ), with lower volatility than methyl analogs.
- 3-[Bis(benzylthio)methylene]pentane-2,4-dione (1b) Structure: Benzyl groups (-SBn) provide aromaticity. Reactivity: Enhanced stability due to resonance effects from the benzyl rings, but requires stronger acidic conditions for cleavage. Applications: Preferred for reactions requiring delayed thiol release or in non-aqueous media .
Halogenated Derivatives
- 3-[(4-Bromophenyl)thio]pentane-2,4-dione (3f)
- Structure : Bromophenyl substituent introduces electron-withdrawing effects.
- Physical Properties : Higher melting point (70–71°C) due to increased molecular rigidity and halogen-based intermolecular interactions .
- Reactivity : The electron-deficient sulfur may reduce nucleophilicity in thiolate formation.
Long-Chain Alkyl Derivatives
Electronic and Hydrogen-Bonding Properties
- Hydrogen Bond Basicity : Like other alkyl derivatives, the methylsulfanyl groups contribute to hydrogen bond basicity but lack acidity, as shown in pentane-2,4-dione descriptor studies .
- Comparison with Fluorinated Derivatives :
Thia-Michael Additions
- Efficiency : The methylsulfanyl derivative releases thiols efficiently under mild acidic conditions (e.g., DBSA in water), outperforming bulkier analogs like 1b in aqueous media .
- Yield : Reactions with α,β-unsaturated ketones typically achieve >85% yield, comparable to ethylthio derivatives but superior to benzylthio counterparts.
Reduction Reactions
Spectral and Crystallographic Data
- NMR Signatures : The methylsulfanyl groups produce distinct ¹H NMR signals at δ ~2.33 (s, 6H), similar to 3f (δ 2.33 for -SMe) .
- Crystallography: Schiff base derivatives of pentane-2,4-dione (e.g., 3-[(4-carboxyphenylamino)methylidene]pentane-2,4-dione) exhibit planar cores with intramolecular hydrogen bonds, a feature less pronounced in thioether derivatives .
Data Tables
Table 1: Comparative Physical Properties
*Exact state depends on purification method. †Estimated based on similar syntheses .
Table 2: Reactivity in Thia-Michael Additions
Biological Activity
3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione, also known by its chemical formula C8H12O2S2, is an organic compound notable for its unique structure, which includes two methylsulfanyl groups attached to a methylene bridge linked to a pentane-2,4-dione backbone. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The molecular structure of this compound features:
- Molecular Formula : C8H12O2S2
- Molecular Weight : Approximately 204.3 g/mol
- Functional Groups : Two methylsulfanyl (-S(CH3)2) groups and a diketone (C=O) structure.
Synthesis
The synthesis typically involves the reaction of acetylacetone with carbon disulfide and methyl iodide, followed by treatment with a base. The general reaction conditions include:
- Reactants : Acetylacetone, carbon disulfide, methyl iodide
- Solvent : Organic solvents like ethanol or methanol
- Base : Sodium hydroxide or potassium hydroxide
- Temperature : Room temperature to slightly elevated temperatures (25-50°C)
- Reaction Time : Several hours to overnight .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic processes.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through mechanisms such as:
- Enzyme Inhibition : It can inhibit specific enzymes involved in cancer cell proliferation.
- Protein Modification : The compound may modify proteins through covalent interactions, leading to altered cellular signaling pathways.
Case Study: Effects on Cancer Cell Lines
In a study involving various cancer cell lines (e.g., HeLa and MCF-7), this compound showed promising results:
- HeLa Cells : Induced a significant reduction in cell viability (IC50 = 25 µg/mL).
- MCF-7 Cells : Showed similar effects with an IC50 of 30 µg/mL.
The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to:
- Enzyme Inhibition : Binding to active sites of enzymes.
- Protein Modification : Formation of disulfide bonds or other covalent interactions that affect protein function .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-[Bis(methylthio)methylene]pentane-2,4-dione | Similar diketone structure | Moderate antimicrobial |
| 2-[Di(methylthio)methylene]pentan-2,4-dione | Different arrangement of thio groups | Low anticancer activity |
| 4,4-Bis(methylthio)-3-acetyl-3-butene-2-one | Contains an additional acetyl group | Limited biological studies |
Q & A
Q. What advanced separation techniques improve the resolution of diastereomers or tautomers in this compound?
- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IB-N) resolves enantiomers, while supercritical fluid chromatography (SFC) enhances separation of tautomers. Mobile phase additives (e.g., 0.1% trifluoroacetic acid) suppress peak tailing. Validate results with circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
